![molecular formula C11H5F3O3 B3136596 3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one CAS No. 420109-43-9](/img/structure/B3136596.png)
3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one
Overview
Description
Synthesis Analysis
This compound can be synthesized via condensation, aromatization, and acetylation reactions. NMR (one and two-dimensional experiments), IR, and mass spectrometry analysis confirm the identity of the synthesized compounds .
Molecular Structure Analysis
The molecular formula of 3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one is C11H5F3O3 with a molecular weight of 242.15 g/mol . Its structure consists of a benzene ring fused with a furan ring.
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly mentioned in the available data, it likely participates in various reactions typical of benzofuran derivatives. These may include O-alkylation, Perkin rearrangement, Diels-Alder reactions, and cycloisomerization .
Scientific Research Applications
Device-Level Integration:
- Researchers have explored different material systems and integration methodologies for on-chip lasers. Notably, robust distributed feedback (DFB) lasers have been demonstrated with impressive characteristics, including a 3-dB modulation bandwidth of 13 GHz, a threshold current of 4 mA, a side-mode suppression ratio (SMSR) of 60 dB, and a fundamental linewidth of 26 kHz .
Scanning Electron Microscopy (SEM) in Clinical Specimens
SEM has high value in investigating clinical specimens related to various conditions, including renal diseases, tumor processes, storage disorders, and infectious agent identification .
Wearable Exergames for Parkinson’s Disease (PD) Patients
- The exergame was found to be suitable for physical activity, safe, usable, low-cost, and applicable in different environments .
Bio-Inspired Fog Harvesting Materials
Photonic Crystals for Electromagnetic Wave Control
Safety and Hazards
properties
IUPAC Name |
(3Z)-3-(3,3,3-trifluoro-2-oxopropylidene)-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O3/c12-11(13,14)9(15)5-8-6-3-1-2-4-7(6)10(16)17-8/h1-5H/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHWYWACBIARZ-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C(F)(F)F)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C(F)(F)F)/OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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